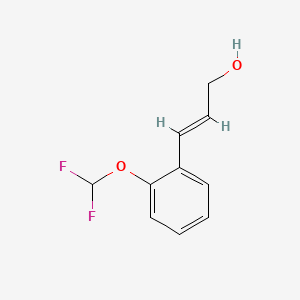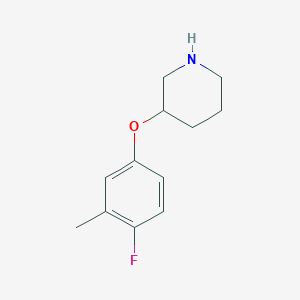![molecular formula C13H8BrFO2 B13613915 5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/no-structure.png)
5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine and fluorine atoms attached to the biphenyl structure, along with a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:
Bromination and Fluorination: The introduction of bromine and fluorine atoms to the biphenyl structure can be achieved through electrophilic aromatic substitution reactions. For instance, bromination can be carried out using bromine (Br2) in the presence of a catalyst like iron (Fe), while fluorination can be achieved using fluorine gas (F2) or other fluorinating agents.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where phenol derivatives react with carbon dioxide (CO2) under high pressure and temperature in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the carboxylic acid group can be further oxidized to form other functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products:
Oxidation: Products may include ketones, aldehydes, or other oxidized derivatives.
Reduction: Alcohols or aldehydes can be formed.
Substitution: Various substituted biphenyl derivatives can be obtained.
Applications De Recherche Scientifique
5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound is used in the production of advanced materials, such as polymers and liquid crystals, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biomolecules. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
5-Bromo-2-fluorobenzoic acid: This compound shares similar structural features but lacks the biphenyl moiety.
5-Bromo-2-fluorocinnamic acid: Another related compound with a similar substitution pattern but different overall structure.
Uniqueness: 5’-Bromo-2’-fluoro-[1,1’-biphenyl]-3-carboxylic acid is unique due to the combination of bromine, fluorine, and carboxylic acid groups on the biphenyl scaffold. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C13H8BrFO2 |
|---|---|
Poids moléculaire |
295.10 g/mol |
Nom IUPAC |
3-(5-bromo-2-fluorophenyl)benzoic acid |
InChI |
InChI=1S/C13H8BrFO2/c14-10-4-5-12(15)11(7-10)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17) |
Clé InChI |
DWLUHTILPZEHHV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


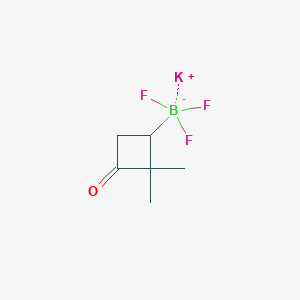
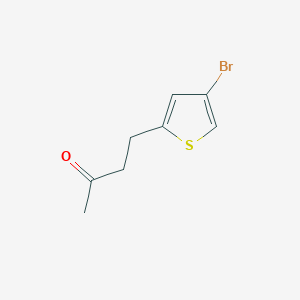


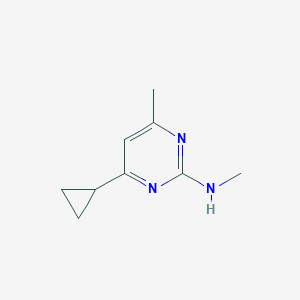
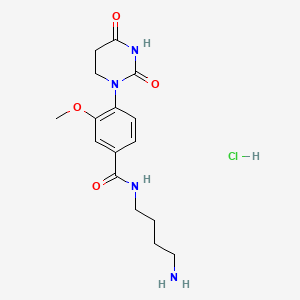
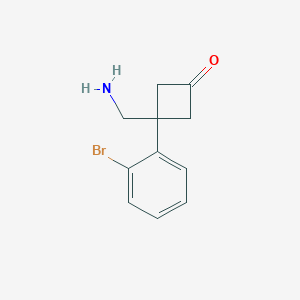
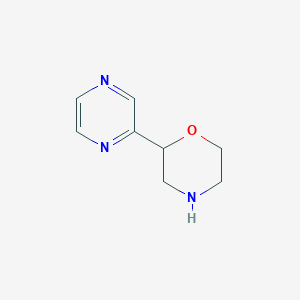
![2-{[(1-benzofuran-2-yl)methyl]amino}-N-methylacetamidehydrochloride](/img/structure/B13613886.png)
